molecular formula C14H9Cl2FO2 B14067545 (2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid

(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid

Katalognummer: B14067545
Molekulargewicht: 299.1 g/mol
InChI-Schlüssel: CJSKIISRNTUFTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core

Vorbereitungsmethoden

The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid typically involves multiple steps, starting from simpler biphenyl derivatives. The synthetic routes often include halogenation reactions to introduce chlorine and fluorine atoms at specific positions on the biphenyl ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes, contributing to its effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other biphenyl derivatives with different halogen substitutions. The unique combination of chlorine and fluorine atoms in (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid distinguishes it from other compounds, providing it with distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H9Cl2FO2

Molekulargewicht

299.1 g/mol

IUPAC-Name

2-[2-(2,6-dichlorophenyl)-4-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-12(16)14(11)10-7-9(17)5-4-8(10)6-13(18)19/h1-5,7H,6H2,(H,18,19)

InChI-Schlüssel

CJSKIISRNTUFTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.